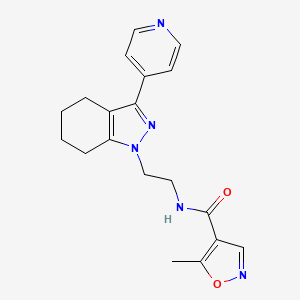

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-13-16(12-22-26-13)19(25)21-10-11-24-17-5-3-2-4-15(17)18(23-24)14-6-8-20-9-7-14/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEASSJPMOEHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.40 g/mol

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. The inhibition of MAO-B can lead to increased levels of dopamine and other neurotransmitters, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease .

1. Inhibition of Monoamine Oxidase B

Studies have shown that derivatives of indazole and isoxazole compounds are potent inhibitors of MAO-B. For instance, one study reported IC50 values as low as 0.227 nM for selective MAO-B inhibitors . Given the structural similarities, it is plausible that this compound may exhibit comparable potency.

2. Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. For example, certain indazole derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

3. Antimicrobial Properties

Preliminary studies suggest that isoxazole derivatives possess antimicrobial activity. A related study indicated that certain derivatives exhibited significant antibacterial activity against standard bacterial strains . This suggests that the compound may also have potential applications in treating bacterial infections.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements can be compared to analogs with shared functional groups or scaffolds. Below is a detailed analysis based on available evidence and inferred properties:

Table 1: Structural and Functional Comparisons

Key Findings :

Isoxazole Derivatives :

- The target compound’s isoxazole group is shared with 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, which exhibits enzyme inhibitory activity. This suggests that the isoxazole moiety in the target compound may enhance binding to enzymatic active sites .

- Unlike simpler isoxazole-carboxylic acid derivatives, the target compound’s ethyl-linked indazole-pyridine system likely improves metabolic stability and target selectivity.

Pyridine and Indazole Motifs: Pyridine-containing compounds, such as N-cyano-N'-methyl-N"-[2-[[5-methyl-1H-imidazol-4-yl]thio]ethyl]guanidine (mentioned in ), often show antitumor activity via intercalation or kinase inhibition. The tetrahydroindazole core in the target compound may similarly stabilize protein-ligand interactions .

Synthetic Challenges :

- The target compound’s synthesis likely requires multi-step alkylation and condensation reactions, analogous to methods used for (±)-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-[trifluoromethyl]phenyl)pyridine-3-carboxylate (). However, the indazole-pyridine linkage may introduce steric hindrance, complicating yield optimization .

Stability and Solubility :

- While the target compound’s stability remains uncharacterized, compounds like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid demonstrate that bulky aromatic systems enhance thermal stability. The pyridine ring may improve solubility in polar solvents compared to purely hydrophobic analogs .

Research Implications and Limitations

- Bioactivity Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating experimental validation.

- Synthetic Feasibility : The complexity of the tetrahydroindazole-pyridine-isoxazole scaffold may require advanced catalytic strategies (e.g., transition-metal catalysis) to optimize efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.